molecular formula C18H21N3O3S B5484465 2-cyano-3-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-2-propenethioamide

2-cyano-3-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-2-propenethioamide

Cat. No. B5484465
M. Wt: 359.4 g/mol
InChI Key: AFVKDWNIMGLKFB-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-2-propenethioamide, also known as AG-1478, is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. It was first discovered in the late 1990s and has since been extensively studied for its potential applications in scientific research.

Mechanism of Action

2-cyano-3-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-2-propenethioamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby preventing the phosphorylation of downstream signaling proteins. This ultimately leads to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
2-cyano-3-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-2-propenethioamide has been shown to have a number of biochemical and physiological effects in cancer cells, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, it has been shown to have synergistic effects when used in combination with other chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-cyano-3-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-2-propenethioamide in lab experiments is its high selectivity for EGFR, which allows for more precise investigation of EGFR signaling pathways. However, one limitation is that it may not accurately reflect the complex interactions between EGFR and other signaling pathways in vivo.

Future Directions

There are several potential future directions for research involving 2-cyano-3-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-2-propenethioamide. These include investigating its efficacy in combination with other targeted therapies, exploring its potential as a therapeutic agent in other diseases beyond cancer, and developing more potent and selective EGFR inhibitors based on the structure of 2-cyano-3-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-2-propenethioamide.

Synthesis Methods

The synthesis of 2-cyano-3-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-2-propenethioamide involves a multi-step process that starts with the reaction of ethyl 3-ethoxy-4-hydroxybenzoate with pyrrolidine and acetic anhydride to form 2-oxo-2-(1-pyrrolidinyl)ethyl acetate. This intermediate is then reacted with 4-bromo-3-nitrophenyl isothiocyanate to form the key intermediate, which is subsequently treated with potassium cyanide to yield 2-cyano-3-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-2-propenethioamide.

Scientific Research Applications

2-cyano-3-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-2-propenethioamide has been widely used as a research tool in the field of cancer biology due to its ability to selectively inhibit the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase. This has allowed researchers to investigate the role of EGFR signaling in cancer cell proliferation, migration, and survival.

properties

IUPAC Name

(Z)-2-cyano-3-[3-ethoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-2-23-16-10-13(9-14(11-19)18(20)25)5-6-15(16)24-12-17(22)21-7-3-4-8-21/h5-6,9-10H,2-4,7-8,12H2,1H3,(H2,20,25)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVKDWNIMGLKFB-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=S)N)OCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(/C#N)\C(=S)N)OCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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